
KPT-276
Übersicht
Beschreibung
Diese Verbindung ist oral bioverfügbar und hat ein signifikantes Potenzial in der Behandlung verschiedener Krebsarten gezeigt, insbesondere bei multiplem Myelom und akuter myeloischer Leukämie .
Herstellungsmethoden
KPT-276 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Triazolrings und die Einführung fluorierter Phenylgruppen umfassen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Dies wird erreicht, indem man ein Azid mit einem Alkin in Gegenwart eines Kupferkatalysators reagieren lässt.
Einführung von fluorierten Phenylgruppen: Dieser Schritt beinhaltet die Reaktion des Triazolzwischenprodukts mit fluorierten Benzaldehydderivaten unter basischen Bedingungen.
Endgültige Assemblierung: Das Endprodukt wird durch Kupplung des Zwischenprodukts mit einem Difluorazetin-Derivat erhalten
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Syntheserouten, um hohe Ausbeuten und Reinheit zu erreichen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit minimalen Verunreinigungen erhalten wird.
Wissenschaftliche Forschungsanwendungen
Efficacy in Multiple Myeloma
Research indicates that KPT-276 significantly reduces the viability of human multiple myeloma cell lines (HMCLs) and induces apoptosis in primary patient samples. A study involving twelve HMCLs reported a median inhibitory concentration (IC50) of approximately 160 nM, with eleven out of twelve lines showing at least a 50% reduction in viability at concentrations ≤ 1 µM .
Gene Expression Changes:
- This compound downregulates key oncogenes associated with the c-MYC pathway, including:
- c-MYC
- CDC25A
- Bromodomain-containing protein 4 (BRD4)
These changes contribute to G1/S phase cell cycle arrest and increased apoptosis in CD138+ plasma cells from multiple myeloma patients .
In Vivo Studies
In xenograft models, this compound has demonstrated significant anti-tumor activity:
- Xenograft Mouse Models: In a study using MM1.S cells implanted in mice, treatment with this compound resulted in a marked reduction in tumor volume over a treatment period of twelve days .
- Vk*MYC Transgenic Mouse Model: this compound reduced monoclonal spikes and inhibited tumor growth effectively .
Comparative Data Table
The following table summarizes the effects of this compound across different studies:
Case Study 1: Multiple Myeloma Treatment
A clinical trial involving patients with relapsed/refractory multiple myeloma treated with this compound showed promising results. Patients exhibited increased apoptosis of malignant plasma cells and reduced tumor burden. Gene expression profiling indicated significant downregulation of c-MYC and associated pathways.
Case Study 2: Acute Myeloid Leukemia
In an acute myeloid leukemia model, this compound treatment led to increased survival rates among treated mice compared to controls. The compound significantly reduced white blood cell counts and spleen weight, indicating effective disease management .
Wirkmechanismus
KPT-276, also known as (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one
, is a selective inhibitor of nuclear export (SINE) that has shown promising results in preclinical studies .
Target of Action
This compound primarily targets Chromosome Region Maintenance 1 (CRM1) , also known as Exportin 1 (XPO1) . CRM1 is a nuclear export receptor involved in the active transport of transcription factors, cell-cycle regulators, tumor suppressors, and RNA molecules . Overexpression and overactive transport of CRM1 have been observed in various types of cancer .
Mode of Action
This compound irreversibly binds to CRM1, thereby blocking CRM1-mediated nuclear export . This action specifically inhibits the nuclear export of XPO1, which encodes CRM1 . By blocking the nuclear export of these proteins, this compound effectively disrupts their function and reduces the viability of cancer cells .
Biochemical Pathways
The inhibition of CRM1 by this compound affects several biochemical pathways. It leads to the downregulation of proteins such as c-MYC , CDC25A , and BRD4 , causing G1/S phase arrest . These proteins play crucial roles in cell cycle regulation and their disruption can lead to the death of cancer cells .
Pharmacokinetics
A related compound, selinexor, has been reported to exhibit linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [tmax] 2–4 h) and moderate elimination (half-life [t½] 6–8 h)
Result of Action
In human multiple myeloma (MM) cell lines, this compound significantly reduced cell viability . It also induced apoptosis in bone marrow cells isolated from MM patients . In a xenograft human acute myeloid leukemia (AML) murine model, this compound significantly increased the survival of mice and reduced the amount of white blood cells . Furthermore, this compound significantly reduced spleen weight and FLT3 protein expression . In a xenograft MM mouse model, this compound inhibited tumor growth .
Biochemische Analyse
Biochemical Properties
KPT-276 interacts with CRM1, a nuclear export receptor, and inhibits its function . This interaction is irreversible, leading to the blockage of CRM1-mediated nuclear export . The inhibition of CRM1 by this compound affects the transport of various biomolecules, including transcription factors, cell-cycle regulators, and tumor suppressors .
Cellular Effects
This compound has been shown to reduce cell viability and induce apoptosis in various cell lines . It downregulates the expression of c-MYC, CDC25A, and BRD4, leading to G1/S phase arrest . In human multiple myeloma (MM) cell lines, this compound significantly reduces the viability of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to CRM1 and blocking CRM1-mediated nuclear export . This leads to the accumulation of various biomolecules in the nucleus, altering their function and ultimately leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . The compound’s effects are not immediate but occur after a certain period of exposure .
Dosage Effects in Animal Models
In animal models, this compound has shown significant anti-tumor effects . The compound increases survival and reduces spleen weight and white blood cell count in a murine model of acute myeloid leukemia (AML) .
Metabolic Pathways
Given its role as a CRM1 inhibitor, it likely impacts pathways involving the transport of transcription factors, cell-cycle regulators, and tumor suppressors .
Transport and Distribution
This compound is transported into cells where it binds to CRM1, blocking its function and leading to the accumulation of various biomolecules in the nucleus . The distribution of this compound within cells and tissues is likely influenced by its interaction with CRM1 .
Subcellular Localization
This compound is found in the nucleus of cells where it binds to CRM1 . This binding blocks CRM1-mediated nuclear export, leading to the accumulation of various biomolecules in the nucleus .
Vorbereitungsmethoden
KPT-276 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the introduction of fluorinated phenyl groups. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper catalyst.
Introduction of fluorinated phenyl groups: This step involves the reaction of the triazole intermediate with fluorinated benzaldehyde derivatives under basic conditions.
Final assembly: The final product is obtained by coupling the intermediate with a difluoroazetidine derivative
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
KPT-276 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Häufige Reagenzien für diese Reaktion sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden. .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von oxidierten Triazolderivaten führen, während die Reduktion zu reduzierten Triazolverbindungen führen kann.
Vergleich Mit ähnlichen Verbindungen
KPT-276 gehört zu einer Klasse von Verbindungen, die als selektive Inhibitoren des nuklearen Exports bekannt sind. Zu ähnlichen Verbindungen gehören:
KPT-185: Ein Analog von this compound mit ähnlichen inhibitorischen Wirkungen auf den nuklearen Export.
Selinexor: Ein weiterer selektiver Inhibitor des nuklearen Exports, der für die Behandlung von multiplem Myelom und diffusem großzelligem B-Zell-Lymphom zugelassen wurde
KPT-330: Eine Verbindung mit ähnlichen Wirkmechanismen und therapeutischem Potenzial wie this compound.
This compound ist durch seine hohe Selektivität und irreversible Bindung an das Chromosomen-Wartungsprotein 1 einzigartig, was es von anderen Inhibitoren abhebt. Seine orale Bioverfügbarkeit und potente Antikrebswirkungen machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung .
Biologische Aktivität
KPT-276 is a selective inhibitor of exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM) and glioblastoma (GBM). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.
This compound functions by inhibiting the CRM1-mediated nuclear export of proteins that are crucial for cancer cell survival. By blocking this export, this compound leads to the accumulation of tumor suppressor proteins and pro-apoptotic factors in the nucleus, thereby inducing apoptosis in cancer cells. The compound has demonstrated efficacy in both in vitro and in vivo studies across various cancer models.
Efficacy in Multiple Myeloma
Research has shown that this compound effectively reduces cell viability in multiple myeloma cell lines and primary patient samples. A study evaluating its effect on twelve human myeloma cell lines (HMCLs) found that this compound caused a significant reduction in cell viability, with a median IC50 value of approximately 160 nM. Specifically, eleven out of twelve HMCLs exhibited at least a 50% reduction in viability at concentrations ≤ 1 µM .
Case Study: Apoptosis Induction
In a representative case involving CD138+ plasma cells from MM patients, treatment with this compound resulted in a marked increase in apoptotic cells—from 17.8% in control samples to 46.4% post-treatment. This specificity for tumor cells was further confirmed as unsorted whole bone marrow samples did not show a similar increase in apoptosis .
Efficacy in Glioblastoma
This compound has also been evaluated for its antitumor activity against glioblastoma. In preclinical studies involving GBM neurosphere cultures, this compound exhibited dose-responsive growth inhibition across multiple cell lines, with IC50 values ranging from 6 to 354 nM . In an orthotopic patient-derived xenograft (PDX) model, this compound significantly suppressed tumor growth and prolonged survival compared to controls .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Pharmacokinetics and Bioavailability
This compound exhibits favorable pharmacokinetic properties, including good bioavailability. The compound is administered orally, typically at doses escalated to 75 mg/kg after initial treatment phases. It has been shown to maintain therapeutic levels effective for inducing apoptosis without significant neurotoxicity .
Eigenschaften
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAWRDHMUSLMM-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.